![molecular formula C17H12ClF2N3OS B2642213 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide CAS No. 851078-97-2](/img/structure/B2642213.png)
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide” is a chemical compound with the molecular formula C17H13ClFN3OS . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a sulfanyl group and a difluorophenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.8 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 361.0451891 g/mol . The topological polar surface area of the compound is 72.2 Ų .Scientific Research Applications
Antibacterial and Anti-Enzymatic Potential
A study synthesized a series of N-substituted derivatives including compounds related to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide. These compounds exhibited antibacterial and anti-enzymatic potential, supported by hemolytic activity evaluations. Particularly, specific compounds demonstrated good inhibition against gram-negative bacterial strains and low potential against the lipoxygenase (LOX) enzyme, indicating their potential as antimicrobial agents (Nafeesa et al., 2017).
Potential as Histamine H3 Receptor Antagonists
Another study explored derivatives similar to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide, particularly focusing on 4-chlorophenylmethanesulfonamide and sulfamide derivatives. These were found to be potent and selective histamine H3 receptor antagonists, which could have implications in treating neurological and inflammatory disorders (Tozer et al., 1999).
Antibacterial, Hemolytic, and Thrombolytic Activity
Research on 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives, which are structurally related to the compound , revealed that these compounds have significant antibacterial, hemolytic, and thrombolytic activities. One specific compound showed notable efficacy against bacterial strains and low toxicity, suggesting potential for cardiovascular disease treatment (Aziz-Ur-Rehman et al., 2020).
Antibacterial Potential and Enzyme Inhibition
A study on N-substituted derivatives similar to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide demonstrated that these compounds have potent antibacterial activity against both gram-negative and gram-positive bacteria. They also showed moderate inhibition of the α-chymotrypsin enzyme. This suggests their potential use in antimicrobial therapies (Siddiqui et al., 2014).
Potential as Radioligands in Clinical PET Studies
In a related study, 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand and structurally similar to the compound , was labeled with 18F for clinical PET (Positron Emission Tomography) studies. This indicates its potential application in imaging histamine H3 receptors, which could have significant implications in neurological research (Iwata et al., 2000).
Enzyme Inhibitory Activity
A series of compounds including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, similar to the compound , was synthesized and screened against various enzymes. These compounds were found to be more active against acetylcholinesterase, suggesting potential applications in treating neurological disorders like Alzheimer's disease (Rehman et al., 2013).
properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2N3OS/c18-11-2-1-3-13(8-11)23-7-6-21-17(23)25-10-16(24)22-15-5-4-12(19)9-14(15)20/h1-9H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQUODSDDWVNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.